molecular formula C9H10ClNO3 B1452583 Methyl 3-amino-4-chloro-5-methoxybenzoate CAS No. 63603-10-1

Methyl 3-amino-4-chloro-5-methoxybenzoate

Cat. No. B1452583
CAS RN: 63603-10-1
M. Wt: 215.63 g/mol
InChI Key: XUOMUTYNGPAHPH-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-chloro-5-methoxybenzoate” is a chemical compound with the CAS Number: 63603-10-1 . It has a molecular weight of 215.64 and its IUPAC name is methyl 3-amino-4-chloro-5-methoxybenzoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-4-chloro-5-methoxybenzoate” is 1S/C9H10ClNO3/c1-13-7-4-5 (9 (12)14-2)3-6 (11)8 (7)10/h3-4H,11H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-chloro-5-methoxybenzoate” has a boiling point of 341.6±37.0 C at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

  • Chemical Synthesis

    • Application : Methyl 3-amino-4-chloro-5-methoxybenzoate is used as a chemical intermediate in the synthesis of various compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact technical details or parameters are not provided in the source .
    • Results : The outcomes obtained would also depend on the specific compounds being synthesized .
  • Agrochemical and Pharmaceutical Industries

    • Application : Trifluoromethylpyridines, which can be synthesized using compounds like Methyl 3-amino-4-chloro-5-methoxybenzoate, are used in the agrochemical and pharmaceutical industries .
    • Method : The synthesis involves various chemical reactions, but the specific methods and technical details are not provided in the source .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
  • Material Science

    • Application : Methyl 3-amino-4-chloro-5-methoxybenzoate could potentially be used in the field of material science, particularly in the development of new materials with unique properties .
    • Method : The specific methods of application or experimental procedures would depend on the particular material being developed .
    • Results : The outcomes obtained would also depend on the specific properties of the material being synthesized .
  • Biochemistry

    • Application : Given its chemical structure, Methyl 3-amino-4-chloro-5-methoxybenzoate could potentially be used in biochemistry for the synthesis of bioactive compounds .
    • Method : The synthesis involves various chemical reactions, but the specific methods and technical details are not provided in the source .
    • Results : The results would depend on the specific bioactive compounds being synthesized .
  • Chemical Research

    • Application : Methyl 3-amino-4-chloro-5-methoxybenzoate is often used in chemical research, particularly in the development of new chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the particular reaction being studied .
    • Results : The outcomes obtained would also depend on the specific reactions being researched .
  • Educational Use

    • Application : Methyl 3-amino-4-chloro-5-methoxybenzoate can be used in educational settings, such as chemistry labs at universities, to demonstrate various chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the particular experiment being conducted .
    • Results : The outcomes obtained would also depend on the specific experiments being performed .

Safety And Hazards

This compound has several hazard statements including H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301, P302+P352, P304+P340, P321, P330, P362, P403+P233, P405, P501 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 3-amino-4-chloro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOMUTYNGPAHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677778
Record name Methyl 3-amino-4-chloro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-chloro-5-methoxybenzoate

CAS RN

63603-10-1
Record name Methyl 3-amino-4-chloro-5-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63603-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-chloro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-4-chloro-5-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of methyl 4-chloro-3-methoxy-5-nitrobenzoate (3) (900 mg, 3.66 mmol) and iron powder (614 mg, 11.0 mmol) in a mixture of EtOH (15 mL) and water (15 mL) was heated to 70° C. and degassed with nitrogen for 20 min. Conc. HCl (44.5 μL, 1.47 mmol) was added and the reaction mixture was stirred at 70° C. for 3 h. Celite (1 g) was added and the suspension stirred for 10 min then filtered through a celite pad. The solvent was removed in vacuo and the residue was partitioned between EtOAc (15 mL) and water (15 mL). The phases were separated and the organic solution was washed with brine (2×15 mL). The solvent was removed in vacuo to afford methyl 3-amino-4-chloro-5-methoxybenzoate (0.82 g, 100% yield) as a yellow solid: 1H NMR (400 MHz, DMSO-d6) δ: 7.10 (1H, d), 6.78 (1H, d), 5.68 (2H, s), 3.81 (6H, m).
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
614 mg
Type
catalyst
Reaction Step One
Name
Quantity
44.5 μL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-chloro-5-methoxybenzoate
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Reactant of Route 6
Methyl 3-amino-4-chloro-5-methoxybenzoate

Citations

For This Compound
1
Citations
C Cheng - 1982 - elibrary.ru
… The highlights of this synthesis were (i) the one pot and high yield synthesis of methyl 3-amino-4-chloro-5-methoxybenzoate II which is the key intermediate of most synthesis of the …
Number of citations: 0 elibrary.ru

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